D-Lin-MC3-DMA

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Lin-MC3-DMA involves multiple steps, starting with the preparation of the core lipid structure. The process typically includes the esterification of 4-(N,N-dimethylamino) butyric acid with a long-chain unsaturated alcohol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency. Advanced purification techniques such as chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

D-Lin-MC3-DMA undergoes various chemical reactions, including:

Oxidation: This reaction can modify the lipid structure, potentially affecting its ionizable properties.

Reduction: This reaction can be used to alter the functional groups on the lipid, impacting its interaction with nucleic acids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the lipid’s ability to form stable nanoparticles .

Scientific Research Applications

Key Applications

-

RNA Delivery Systems

- siRNA Therapeutics : D-Lin-MC3-DMA has been utilized in formulations aimed at delivering siRNA to hepatocytes for the treatment of hereditary transthyretin amyloidosis. Studies have demonstrated its ability to significantly reduce levels of target proteins, such as coagulation factor VII, in animal models .

- mRNA Vaccines : The lipid is also a component of mRNA vaccines, including those developed for SARS-CoV-2, where it aids in the effective delivery of genetic material to induce an immune response .

- Lipid Nanoparticle Formulation

-

Comparative Studies with Other Lipids

- Research comparing this compound with other ionizable lipids like ALC-0315 has shown varying degrees of efficacy and toxicity profiles in delivering siRNA. For instance, LNPs formulated with ALC-0315 exhibited higher knockdown efficiency but also increased liver toxicity compared to those using this compound .

Molecular Dynamics Simulations

Recent studies have employed molecular dynamics simulations alongside experimental techniques such as neutron reflectivity to understand the structural behavior of this compound within lipid bilayers. These investigations reveal that the choice of force field parameters significantly affects the predicted behavior and distribution of the lipid within nanoparticle formulations .

Endosomal Escape Mechanism

This compound enhances endosomal escape by delaying endosomal maturation, which allows for more efficient release of nucleic acids into the cytosol . This mechanism is vital for improving the therapeutic efficacy of RNA-based therapies.

Case Study 1: Treatment of Hereditary Transthyretin Amyloidosis

In a study focusing on the use of this compound for siRNA delivery, researchers demonstrated a significant reduction in transthyretin levels in mouse models. The study highlighted the lipid's potential for targeted therapy with minimal hepatotoxicity compared to other formulations .

Case Study 2: mRNA Vaccine Development

This compound has been incorporated into mRNA vaccine platforms, showcasing its ability to facilitate robust immune responses against pathogens like SARS-CoV-2. The formulation's efficiency was assessed through various immunological assays, confirming its role as a critical component in modern vaccine technology .

Mechanism of Action

The mechanism of action of D-Lin-MC3-DMA primarily involves the protection of nucleic acids through charge interactions and the stability of the lipid bilayer. This enhances the cellular uptake efficiency of nucleic acids. Additionally, this compound can modify the membrane permeability of cells to facilitate the uptake of nanoparticles . The compound’s ionizable nature allows it to interact with negatively charged nucleic acids, forming stable complexes that can be efficiently delivered into cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its low toxicity and high efficiency in delivering nucleic acids. Compared to ALC-0315 and SM-102, this compound has shown superior performance in gene silencing applications, particularly in liver-targeted therapies . Its unique pH-dependent charge properties allow for efficient encapsulation and release of nucleic acids, making it a preferred choice for many therapeutic applications .

Biological Activity

D-Lin-MC3-DMA, an ionizable cationic lipid, is gaining attention as a potent vehicle for delivering small interfering RNA (siRNA) and messenger RNA (mRNA) through lipid nanoparticles (LNPs). This article provides a comprehensive overview of its biological activity, including structural insights, efficacy in gene delivery, and comparative studies with other lipid formulations.

Chemical Structure and Properties

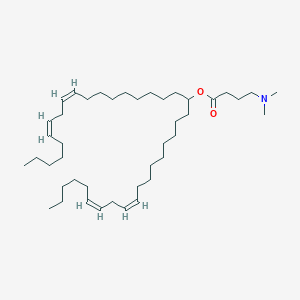

This compound is characterized by its unique chemical structure, which enhances its function as a delivery agent. The chemical name is (6 Z,9 Z,28 Z,31 Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, with a pK_a value of approximately 6.44 . This ionizable nature allows it to form stable complexes with negatively charged nucleic acids and facilitates their transport across cellular membranes.

The mechanism by which this compound operates involves the formation of LNPs that encapsulate nucleic acids. The lipid nanoparticles protect the cargo from degradation and promote cellular uptake. Upon reaching the target cells, the acidic environment triggers the release of the nucleic acids into the cytoplasm .

Efficacy in siRNA Delivery

This compound has been shown to effectively deliver siRNA to hepatocytes, which are critical for various therapeutic applications. A study comparing this compound with other ionizable cationic lipids like ALC-0315 revealed that while this compound was effective in delivering siRNA, ALC-0315 demonstrated superior knockdown efficiency for specific liver proteins at lower doses .

Table 1: Comparative Efficacy of Lipid Nanoparticles

| Lipid Composition | Target Protein | Dose (mg/kg) | Knockdown Efficiency | Liver Toxicity Markers |

|---|---|---|---|---|

| This compound | FVII | 1 | Moderate | None |

| ALC-0315 | FVII | 1 | High | Increased |

| This compound | ADAMTS13 | 1 | Low | None |

| ALC-0315 | ADAMTS13 | 1 | High | Increased |

Structural Insights

Recent studies utilizing molecular dynamics simulations and neutron reflectivity have provided valuable insights into the internal structure of LNPs formed with this compound. These studies emphasize the importance of selecting appropriate force field parameters to accurately model lipid behavior in mixed bilayers . The distribution of this compound within these bilayers varies significantly based on environmental pH, affecting its efficacy as a delivery vehicle.

Case Study 1: mRNA Vaccines

A notable application of this compound is in mRNA vaccines. Research has shown that LNPs containing this lipid can induce strong humoral immune responses when used to deliver mRNA encoding HIV antigens. The study compared different administration routes (intramuscular vs. subcutaneous) and found that the intramuscular route yielded a more robust immune response .

Case Study 2: Gene Silencing in Hepatocytes

In a comparative study involving gene silencing in mouse models, this compound was used to deliver siRNA targeting coagulation factors. Results indicated that while it effectively delivered siRNA, alternative lipids provided better knockdown efficiency without increasing liver toxicity markers at higher doses .

Q & A

Basic Research Questions

Q. What is the role of D-Lin-MC3-DMA in lipid nanoparticle (LNP) formulations for nucleic acid delivery?

this compound is an ionizable cationic lipid critical for encapsulating siRNA or mRNA into LNPs. At physiological pH (7.4), it remains neutrally charged (zeta potential: 5±3 mV), minimizing cytotoxicity, but becomes positively charged in acidic endosomal environments (pH ~6.5), enabling endosomal escape via electrostatic interactions with anionic phospholipids . Its optimized molar ratio (50% this compound, 10% DSPC, 38.5% cholesterol, 1.5% PEG-lipid) enhances stability and delivery efficiency in vivo, achieving an ED50 of 0.005 mg/kg siRNA in murine models .

Q. What are standard protocols for preparing LNPs containing this compound?

LNPs are typically prepared using microfluidic mixing:

- Lipid mixture : Combine this compound (50 mol%), DSPC (10 mol%), cholesterol (38.5 mol%), and PEG-lipid (1.5 mol%) in ethanol.

- Aqueous phase : Dilute nucleic acids (siRNA/mRNA) in citrate buffer (pH 4.0).

- Mixing : Rapidly mix lipid and aqueous phases at a 3:1 flow rate ratio to form ~80 nm particles. Post-synthesis, dialyze against PBS to remove ethanol and adjust pH . For in vivo use, dilute LNPs in sterile PBS and administer intravenously at 10 mL/kg .

Q. How does this compound compare to earlier cationic lipids like DLinDMA?

this compound (2nd-generation lipid) exhibits a sixfold improvement in siRNA delivery potency over DLinDMA (1st-generation). This is attributed to its optimized pKa (6.44), which balances serum stability and endosomal disruption. In murine models, LNPs with this compound achieved 90% gene silencing at 0.03 mg/kg siRNA, whereas DLinDMA required 1.0 mg/kg for similar efficacy .

Advanced Research Questions

Q. How can researchers optimize this compound-based LNPs for targeted tissue delivery?

- Surface modification : Replace PEG-lipids with targeting ligands (e.g., antibodies against FRβ) to direct LNPs to specific cells .

- Lipid ratio adjustments : Increasing DSPC content improves hepatic stellate cell targeting, while reducing cholesterol enhances lung accumulation .

- pH-responsive tuning : Modify this compound’s tertiary amine structure to shift pKa, optimizing endosomal escape kinetics for specific tissues .

Q. What mechanisms explain this compound’s endosomal escape efficiency?

this compound’s ionization in endosomes (pH ~6.5) generates positive charges, enabling fusion with anionic endosomal membranes. This disrupts membrane integrity, releasing nucleic acids into the cytoplasm. Molecular dynamics simulations show that protonated MC3 forms non-bilayer structures (e.g., inverted hexagonal phases), further destabilizing endosomes .

Q. How do variations in LNP composition affect the physicochemical properties of this compound formulations?

- Size and PDI : Higher PEG-lipid concentrations reduce particle size (from 120 nm to 60 nm) but increase polydispersity (PDI >0.2).

- Stability : LNPs with >40% cholesterol maintain structural integrity for 94 days at 4°C, whereas lower cholesterol leads to siRNA leakage .

- Surface charge : Neutral zeta potential (5±3 mV) minimizes non-specific interactions, but cationic variants (e.g., ALC-0315) show higher macrophage uptake .

Q. What factors contribute to contradictory data on the immunogenicity of this compound-based LNPs?

Discrepancies arise from:

- LNP composition : SM-102-based LNPs trigger stronger IFN-γ responses than this compound .

- Administration route : Intravenous delivery induces acute inflammation (e.g., elevated IL-6), while intramuscular injection shows minimal immune activation .

- Nucleic acid cargo : mRNA-LNPs are more immunogenic than siRNA-LNPs due to TLR7/8 activation .

Q. What analytical methods are critical for characterizing this compound-LNPs?

- Dynamic Light Scattering (DLS) : Measures particle size and PDI.

- Cryo-EM : Visualizes core-shell structure and lipid phase (e.g., lamellar vs. hexagonal).

- HPLC-MS : Quantifies lipid degradation products (e.g., oxidized MC3 derivatives).

- Fluorescence resonance energy transfer (FRET) : Tracks endosomal escape efficiency in real time .

Properties

IUPAC Name |

[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 4-(dimethylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLNQCOGCKAESA-KWXKLSQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCC(OC(=O)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H79NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224606-06-7 | |

| Record name | Dlin-mc3-dma | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224606067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MC-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0J6FQ6FKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.